ADA disodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;2-[(2-amino-2-oxoethyl)-(carboxylatomethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O5.2Na/c7-4(9)1-8(2-5(10)11)3-6(12)13;;/h1-3H2,(H2,7,9)(H,10,11)(H,12,13);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJHJSRPIBTMAS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657462 | |

| Record name | Disodium [(2-amino-2-oxoethyl)(carboxylatomethyl)amino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41689-31-0 | |

| Record name | Disodium [(2-amino-2-oxoethyl)(carboxylatomethyl)amino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Executive Summary and Disambiguation

An In-depth Technical Guide to N-(2-Acetamido)iminodiacetic Acid (ADA) Disodium Salt for Researchers and Drug Development Professionals

N-(2-Acetamido)iminodiacetic acid disodium salt, commonly referred to as ADA disodium salt, is a synthetic compound with significant utility in biochemical, pharmaceutical, and clinical research. Its primary roles are as a zwitterionic biological buffer and a metal ion chelating agent. However, the acronym "ADA" is a source of frequent confusion within the scientific community. This guide serves to delineate the properties and applications of this compound while explicitly distinguishing it from two other common uses of the "ADA" acronym: the enzyme Adenosine Deaminase and Anti-Drug Antibodies.

-

This compound (This Guide's Focus) : A chemical compound (CAS: 41689-31-0) used to maintain a stable pH in biological systems and to sequester metal ions.[1][2]

-

Adenosine Deaminase (ADA) : An essential enzyme (EC 3.5.4.4) in purine metabolism, critical for immune system development and function.[3] Its deficiency can lead to Severe Combined Immunodeficiency (SCID).

-

Anti-Drug Antibodies (ADAs) : Antibodies generated by the immune system in response to the administration of a biotherapeutic drug. The detection of ADAs is a critical component of immunogenicity testing in drug development.[4]

This document will provide a comprehensive overview of the physicochemical properties of this compound, its mechanisms of action, and detailed protocols for its application in research and pharmaceutical development.

Section 1: Physicochemical Properties and Molecular Architecture

This compound is a white crystalline powder known for its high water solubility and stability under physiological conditions.[5] It belongs to the family of "Good's buffers," which were developed to provide stable pH environments for biochemical research with minimal interaction with biological components.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Systematic Name | N-(2-Acetamido)-2-iminodiacetic acid disodium salt | [2][7] |

| CAS Number | 41689-31-0 | [1][8] |

| Molecular Formula | C₆H₈N₂Na₂O₅ | [2] |

| Molecular Weight | 234.12 g/mol | [2][7] |

| Appearance | White crystalline powder | [5] |

| pKa (at 20°C) | 6.6 | [6][9] |

| Useful pH Range | 6.0 – 7.2 | [6][7][10] |

| Purity (Typical) | ≥98% | [2] |

| Storage | Room temperature (18-25°C), in a dry place | [1][11] |

The molecular architecture of ADA features a tertiary amine group with two carboxylate groups and an acetamido group. This zwitterionic nature at physiological pH is fundamental to its buffering capacity.

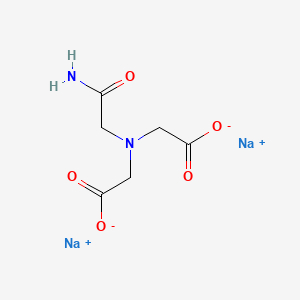

Caption: Chemical structure of this compound.

Section 2: Core Functionality I - Biological Buffering

The primary application of this compound is as a biological buffer. Its pKa of 6.6 makes it highly effective at maintaining a stable pH between 6.0 and 7.2, a range that is optimal for many cellular and enzymatic processes.[6][10]

Causality in Application: In cell culture, maintaining a precise physiological pH is critical for cell viability, proliferation, and function. Fluctuations in pH can alter protein structure, disrupt metabolic pathways, and ultimately lead to experimental artifacts or cell death. This compound is chosen for its high buffering capacity in this critical range and its low toxicity.

Experimental Protocol: Preparation of a Sterile 0.5 M ADA Buffer Stock Solution

-

Preparation: Weigh 11.71 g of this compound (MW: 234.12 g/mol ).

-

Dissolution: Add the powder to ~80 mL of high-purity, nuclease-free water in a sterile beaker with a magnetic stir bar. Stir until fully dissolved. The compound is highly soluble in water.[5]

-

pH Adjustment: Place a calibrated pH meter into the solution. The initial pH will be slightly alkaline. Adjust the pH to the desired setpoint (e.g., 7.0 for many cell culture applications) by slowly adding 1 M HCl. Use caution to avoid over-titrating.

-

Final Volume: Transfer the solution to a 100 mL graduated cylinder and add water to reach the final volume of 100 mL.

-

Sterilization: Sterilize the 0.5 M stock solution by passing it through a 0.22 µm syringe filter into a sterile, sealed container.[12]

-

Storage: Store the sterile stock solution at 4°C for several months.

Caption: Workflow for preparing a sterile ADA buffer stock solution.

Section 3: Core Functionality II - Metal Ion Chelation

Beyond buffering, this compound functions as a chelating agent, capable of binding divalent and trivalent metal ions such as Ca²⁺ and Mg²⁺.[5][6] While its chelating strength is less than that of potent agents like EDTA, its moderate affinity is advantageous in biological systems where complete metal stripping could be detrimental.[5][13]

Causality in Application: Many enzymes, particularly metalloproteases, are dependent on or inhibited by specific metal ions. In protein purification and enzyme assays, uncontrolled metal ions from lysis buffers or endogenous sources can lead to protein degradation, aggregation, or altered enzymatic activity. This compound is used to sequester these interfering ions, thereby enhancing protein stability and ensuring that enzymatic activity measurements are accurate and reproducible.[5][14]

Table 2: Comparison of Common Chelating Agents

| Chelating Agent | Structure Type | Key Features |

| This compound | Tri-acidic | Moderate binding, stable at physiological pH, also a buffer.[5] |

| EDTA | Tetra-acidic | Forms very strong complexes with most divalent cations.[5][15] |

| NTA | Tri-acidic | More selective for certain metals compared to EDTA.[5] |

Experimental Protocol: Using ADA in Lysate Preparation for Enzyme Assays

-

Buffer Preparation: Prepare a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl) and supplement it with 1-5 mM this compound from a sterile stock solution.

-

Homogenization: Resuspend cell pellets or tissue in the ADA-supplemented lysis buffer. Homogenize on ice using a suitable method (e.g., sonication, douncing). The presence of ADA will chelate released metal ions, protecting the target protein.

-

Clarification: Centrifuge the homogenate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cellular debris.

-

Protein Quantification: Collect the supernatant (clarified lysate) and determine the protein concentration using a compatible assay (Note: ADA can interfere with BCA assays; a Bradford assay is a suitable alternative).[6]

-

Enzyme Assay: Proceed with the enzyme activity assay using the clarified lysate. The controlled metal ion environment ensures more reliable kinetic data.

Caption: Workflow for using ADA as a chelator in lysate preparation.

Section 4: Applications in Pharmaceutical and Drug Development

In the pharmaceutical industry, the selection of appropriate excipients is critical for ensuring the stability, solubility, and bioavailability of an Active Pharmaceutical Ingredient (API).[16]

Role in Drug Formulation

This compound is utilized in pharmaceutical formulations primarily to enhance the solubility and stability of APIs.[14][17] Its ability to both buffer the solution and chelate trace metal ions—which can catalyze oxidative degradation of the API—makes it a valuable stabilizing agent.[14][18] The choice of a salt form for a drug can significantly improve its overall therapeutic and pharmaceutical properties.[16]

Role in Pre-clinical Research

In pre-clinical drug development, this compound is essential for creating the stable, physiologically relevant conditions required for a wide range of in vitro assays. This includes its use in buffers for studying the activity of the enzyme Adenosine Deaminase (ADA). The ADA enzyme is a therapeutic target in its own right, and understanding its function is crucial.[3] For instance, inhibitors of the ADA enzyme are used as anti-neoplastic agents.[3] this compound buffer provides the stable pH 6.0-7.2 environment needed to accurately measure the kinetics of this enzyme and the efficacy of potential inhibitors.

Caption: Role of ADA buffer in studying the ADA enzyme.

Section 5: Distinguishing from Anti-Drug Antibodies (ADAs)

For professionals in drug development, the most critical point of disambiguation is between this compound and Anti-Drug Antibodies (ADAs). Immunogenicity testing, or the detection of ADAs, is a mandatory regulatory requirement for the development of virtually all biotherapeutics.[4][19]

Anti-Drug Antibodies are produced by a patient's immune system against a therapeutic protein, which can neutralize the drug's efficacy and/or cause adverse effects.[4] Assays to detect these antibodies are referred to as "ADA assays." These assays are complex ligand-binding assays and have no connection to the chemical buffer this compound.

Table 3: Critical Distinctions: this compound vs. Anti-Drug Antibody

| Feature | This compound | Anti-Drug Antibody (ADA) |

| Chemical Nature | Small molecule, C₆H₈N₂Na₂O₅ | Large protein, Immunoglobulin (e.g., IgG) |

| Primary Function | Biological buffer, metal ion chelator | Binds to a therapeutic drug, part of an immune response |

| Context of Use | Excipient in formulations, component of lab buffers | A measured analyte in patient samples for immunogenicity assessment |

| "ADA Assay" | Not applicable | A validated clinical assay to detect antibodies against a drug |

Illustrative Workflow: Bridging ADA (Anti-Drug Antibody) Assay

To visually underscore the difference, the following diagram illustrates a common format for an Anti-Drug Antibody assay. This process involves capturing the antibody from a patient sample between two molecules of the drug.

Caption: A typical bridging assay workflow for Anti-Drug Antibody (ADA) detection.

Conclusion

N-(2-Acetamido)iminodiacetic acid disodium salt is a versatile and valuable tool in the researcher's arsenal, providing robust pH control and metal ion chelation for a wide array of applications, from fundamental cell biology to pharmaceutical formulation. A precise understanding of its identity and function is paramount. By carefully distinguishing it from the enzyme Adenosine Deaminase and the critical concept of Anti-Drug Antibodies, scientists and drug development professionals can avoid ambiguity, ensure experimental integrity, and leverage this compound to its fullest potential.

References

- 1. biobasic.com [biobasic.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Adenosine deaminase - Wikipedia [en.wikipedia.org]

- 4. Approaches for the Detection and Analysis of Anti-Drug Antibodies to Biopharmaceuticals: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy this compound | 41689-31-0 [smolecule.com]

- 6. ADA (buffer) - Wikipedia [en.wikipedia.org]

- 7. scbt.com [scbt.com]

- 8. calpaclab.com [calpaclab.com]

- 9. N-(2-Acetamido)Iminodiacetic Acid | C6H10N2O5 | CID 117765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. biofargo.com [biofargo.com]

- 11. gen9bio.com [gen9bio.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 14. chemimpex.com [chemimpex.com]

- 15. EDTA disodium salt | C10H14N2Na2O8 | CID 8759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jk-sci.com [jk-sci.com]

- 18. chemimpex.com [chemimpex.com]

- 19. bioagilytix.com [bioagilytix.com]

An In--Depth Technical Guide to the Chemical Properties of ADA Disodium Salt

Prepared by: Gemini, Senior Application Scientist

Abstract

N-(2-Acetamido)iminodiacetic acid disodium salt, commonly known as ADA disodium salt, is a zwitterionic biological buffer first described by Good and co-workers.[1][2] Valued for its efficacy in the physiological pH range of 6.0-7.2, it has become an essential reagent in cell culture, enzyme assays, and protein chemistry.[3][4] This guide provides a comprehensive analysis of its core chemical properties, including its defining characteristic as a metal ion chelator, which is fundamental to its function in preserving the integrity of biological systems. We will explore its physicochemical parameters, reactivity, stability, and analytical profile, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity

A precise understanding of a reagent begins with its fundamental identity. This compound is the sodium salt of N-(2-Acetamido)iminodiacetic acid, a derivative of glycine.

| Identifier | Value |

| IUPAC Name | Disodium 2,2'-[(2-amino-2-oxoethyl)azanediyl]diacetate[3] |

| Common Synonyms | N-(2-Acetamido)iminodiacetic acid disodium salt, N-(Carbamoylmethyl)iminodiacetic acid disodium salt[5][6] |

| CAS Number | 41689-31-0[5][6][7] |

| Molecular Formula | C₆H₈N₂O₅Na₂[5][7] |

| Molecular Weight | 234.12 g/mol [5][6] |

Core Physicochemical Properties

The utility of this compound in a laboratory setting is dictated by its physical and chemical characteristics. These properties determine its behavior in aqueous systems and its suitability for various applications.

Overview Table

| Property | Description | Source(s) |

| Appearance | White crystalline powder. | [6][7] |

| Solubility | Highly soluble in water (approx. 0.5 g/mL). | [6] |

| pKa (Free Acid, 25 °C) | 6.6 | [3][6][8] |

| Useful pH Range | 6.0 – 7.2 | [3][4][6] |

Elucidation of Key Properties

-

Solubility and the Role of the Disodium Salt: The parent free acid, N-(2-Acetamido)iminodiacetic acid, is only slightly soluble in water.[9] The conversion to the disodium salt significantly enhances aqueous solubility, a critical feature for preparing high-concentration stock solutions.[4] This high solubility is essential for its use as a buffer in diverse biological media.

-

pKa and Buffering Mechanism: A buffer's effectiveness is centered around its pKa, the pH at which the acid and its conjugate base are in equal concentrations. With a pKa of 6.6, ADA is an excellent buffer for maintaining a stable pH environment between 6.0 and 7.2.[3][6] This range is physiologically relevant for many enzymatic reactions and cell culture applications, preventing pH fluctuations that could lead to protein denaturation or loss of activity.[8]

Reactivity Profile: The Central Role of Chelation

Beyond its pH buffering capacity, the most significant chemical property of ADA is its ability to chelate metal ions. This function is not a secondary benefit but is integral to its performance as a high-integrity biological buffer.

Mechanism of Metal Ion Chelation

The ADA molecule possesses a tertiary amine and two carboxylate groups, which act as electron donor sites. These sites can form multiple coordination bonds with a single polyvalent metal ion, effectively sequestering it in a stable, cage-like structure known as a chelate complex.[10][11] ADA is known to form complexes with common divalent and trivalent metal ions, including Mn(II), Cu(II), Ni(II), Zn(II), Co(II), Ca²⁺, and Mg²⁺.[3][8]

Impact on Biological Systems: The Causality of Chelation

In any biological experiment, trace metal ions can be potent inhibitors or catalysts of enzymatic reactions. Their presence can introduce significant variability and artifacts. The primary role of ADA's chelating ability is to sequester these stray metal ions.[12] This is a self-validating feature of using ADA in a protocol; by design, it minimizes the interference of metal ions, thereby increasing the reliability and reproducibility of experimental results. For example, by binding metal ions, ADA helps prevent the oxidation and irreversible denaturation of proteins during procedures like electrophoresis.[8]

Stability and Storage

Proper handling and storage are paramount to maintaining the chemical integrity of this compound and ensuring its performance.

-

Chemical Stability: The compound is stable under standard ambient conditions of temperature and pressure.[13] As a hygroscopic powder, it can absorb moisture from the air, which may lead to caking.[14]

-

Recommended Storage Protocols: To ensure a long shelf life, which can be up to two years or more, the compound should be stored at room temperature (15°C to 25°C) in a dry, well-ventilated area.[7][14] It is crucial to keep the container tightly sealed and protected from direct sunlight and UV exposure.[14][15]

Spectroscopic and Analytical Profile

Confirmation of the identity and purity of this compound relies on standard analytical techniques.

-

UV-Vis Spectrophotometry: ADA absorbs ultraviolet light in the region below 260 nm.[4][8] This is a critical consideration for researchers conducting spectrophotometric assays, as the buffer itself will contribute to absorbance at these lower wavelengths. When quantifying proteins or nucleic acids, it is advisable to use wavelengths where the buffer is transparent (e.g., 280 nm for proteins) or to ensure the buffer concentration is identical in blank and sample measurements.[16]

-

Structural Confirmation (FTIR & NMR):

-

Infrared (IR) Spectroscopy: An IR spectrum of this compound would exhibit characteristic peaks corresponding to its functional groups: strong, broad absorption for the carboxylate (COO⁻) stretches, peaks for the amide C=O stretch, and absorptions corresponding to C-N and C-H bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can confirm the structure by showing distinct signals for the methylene protons (CH₂) adjacent to the amine and carboxylate groups, as well as the protons of the acetamido group. Methods like HNMR and HPLC are used for identification and purity assessment.[7]

-

Experimental Protocols & Workflows

A common application of this compound is the preparation of a buffered solution for biochemical assays.

Preparation of a 0.5 M ADA Stock Solution (pH 6.6)

This protocol describes the preparation of a 1 L stock solution, a common starting point for further dilutions.

-

Weighing: Accurately weigh 117.06 g of this compound (MW = 234.12 g/mol ).

-

Initial Dissolution: Add the powder to a beaker containing approximately 800 mL of high-purity deionized water.

-

Mixing: Stir the solution with a magnetic stir bar. The powder will dissolve readily due to the use of the disodium salt form.[17]

-

pH Adjustment: Place a calibrated pH electrode in the solution. The initial pH will be alkaline. Carefully and slowly add concentrated HCl to adjust the pH down to the target of 6.6. This step is crucial as the buffering capacity is centered around the pKa.

-

Final Volume Adjustment: Once the target pH is stable, transfer the solution to a 1 L volumetric flask. Add deionized water to bring the final volume to precisely 1.0 L.

-

Sterilization and Storage: For applications requiring sterility, the solution can be passed through a 0.22 µm filter. Store the final buffer solution at 2-8°C.

Conclusion

This compound is a high-performance zwitterionic buffer whose utility is rooted in a synergistic combination of key chemical properties. Its high water solubility, physiologically relevant pKa, and, most importantly, its intrinsic ability to chelate divalent and trivalent metal ions make it an exemplary choice for maintaining stable and non-inhibitory conditions in a wide range of biochemical and pharmaceutical applications. A thorough understanding of these properties enables researchers to leverage this reagent to its full potential, ensuring the accuracy, reliability, and validity of their experimental outcomes.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. N-(2-Acetamido)iminodiacetic acid | 26239-55-4 [chemicalbook.com]

- 3. ADA (buffer) - Wikipedia [en.wikipedia.org]

- 4. goldbio.com [goldbio.com]

- 5. scbt.com [scbt.com]

- 6. 乙酰氨基亚胺乙酸 二钠盐 | Sigma-Aldrich [sigmaaldrich.com]

- 7. watson-int.com [watson-int.com]

- 8. N-(2-Acetamido)iminodiacetic acid CAS#: 26239-55-4 [chemicalbook.com]

- 9. ADA [drugfuture.com]

- 10. nbinno.com [nbinno.com]

- 11. What is the mechanism of Disodium edetate? [synapse.patsnap.com]

- 12. Buy this compound | 41689-31-0 [smolecule.com]

- 13. itwreagents.com [itwreagents.com]

- 14. chemignition.com [chemignition.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. ADA Buffer (0.5 M, 6.6 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]

A Technical Guide to the Structure, Properties, and Applications of N-(2-Acetamido)iminodiacetic Acid Disodium Salt (ADA·2Na)

Executive Summary

N-(2-Acetamido)iminodiacetic acid (ADA), particularly in its highly soluble disodium salt form (ADA·2Na), represents a cornerstone reagent for researchers, biochemists, and pharmaceutical development professionals. It belongs to the class of "Good's buffers," specifically engineered for biological applications, and simultaneously functions as a potent metal ion chelating agent.[1][2] This dual functionality stems directly from its unique molecular architecture. This guide provides an in-depth analysis of the structure of ADA·2Na, elucidates its mechanism of action as a chelator, details its physicochemical properties, and presents its critical applications in modern scientific workflows. By understanding the causal relationship between its structure and function, professionals can fully leverage this versatile compound to enhance the stability, accuracy, and efficacy of their experimental and formulation endeavors.

Introduction: The Dual-Role Advantage of ADA·2Na

In biological and pharmaceutical sciences, precise control over the chemical environment is paramount. Two critical parameters are pH stability and the concentration of free metal ions. ADA·2Na is expertly designed to address both.

The Legacy of Good's Buffers

In the 1960s, Norman Good and his colleagues developed a series of zwitterionic buffers, including ADA, to overcome the limitations of conventional buffers in biological research.[1] The ideal biological buffer should have a pKa near physiological pH (6.0-8.0), exhibit high water solubility, be chemically stable, and, most importantly, show minimal interference with biological processes. ADA, with a pKa of 6.6, is an excellent buffer for studies in the pH range of 6.0-7.2, making it highly suitable for many enzymatic and cellular assays.[1][2]

The Principle of Chelation

Beyond pH control, the presence of stray metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺) can catalyze unwanted reactions, precipitate essential proteins, or inhibit enzymatic activity. A chelating agent acts like a molecular claw, binding tightly to a central metal ion through multiple coordination bonds to form a stable, water-soluble complex called a chelate. This process, known as sequestration, effectively removes the metal ion from solution, preventing it from interfering with the system under study. ADA·2Na is an effective chelating agent, a property conferred by the nitrogen atom and carboxylate groups within its structure.[3][4]

Molecular Structure and Physicochemical Properties

The efficacy of ADA·2Na is a direct result of its chemical structure. It is built upon an iminodiacetic acid backbone, a compound itself known for its chelating capabilities.[5]

N-(2-Acetamido)iminodiacetic Acid Disodium Salt (ADA·2Na)

The structure features a central tertiary amine nitrogen atom. This nitrogen is bonded to two carboxymethyl groups (-CH₂COO⁻Na⁺) and one N-acetylmethyl group (-CH₂CONH₂). The disodium salt form is critical for its practical application, as it dramatically increases the compound's aqueous solubility compared to its free acid form, allowing for the preparation of high-concentration stock solutions.[3]

Caption: Chemical structure of ADA Disodium Salt.

Physicochemical Data Summary

The properties of ADA·2Na make it a reliable and versatile tool for researchers. Key quantitative data are summarized below.

| Property | Value | Source(s) |

| Synonyms | ADA·2Na, N-(Carbamoylmethyl)iminodiacetic acid disodium salt | [3] |

| CAS Number | 41689-31-0 | [3][6] |

| Molecular Formula | C₆H₈N₂O₅Na₂ | [3] |

| Molecular Weight | 234.1 g/mol | [3] |

| Appearance | White crystalline powder | [3] |

| Parent Acid pKa | 6.6 (at 20 °C) | [1][2] |

| Useful Buffering pH Range | 6.0 - 7.2 | [1] |

| Storage | Room Temperature, store in a dry place | [3][7] |

Mechanism of Action: A Tridentate Chelating Agent

ADA·2Na functions as a tridentate ligand, meaning it can form three coordinate bonds to a single metal ion. This multi-point attachment is the essence of chelation and is responsible for the high stability of the resulting metal complex.

Ligand Binding and Complex Formation

The binding sites (ligands) on the ADA molecule are the tertiary amine nitrogen and the two deprotonated carboxylate oxygen atoms. When a divalent or trivalent metal ion is introduced into a solution containing ADA·2Na, these three sites coordinate with the metal, forming two stable, five-membered chelate rings. This structure effectively sequesters the metal ion, rendering it chemically inert in the surrounding solution.

Caption: Chelation of a Divalent Metal Ion (M²⁺) by ADA.

Key Applications in Scientific Research

The unique properties of ADA·2Na translate into a wide range of applications across multiple scientific disciplines.

-

Biochemical and Enzymatic Assays : In studies of metalloenzymes, ADA·2Na can be used to either remove all divalent cations to study apoenzymes or to control the specific concentration of a required metal cofactor, thereby improving experimental accuracy and reproducibility.[3]

-

Pharmaceutical Formulations : It serves as an excipient in drug formulations to enhance the stability of active pharmaceutical ingredients (APIs) that are susceptible to metal-catalyzed degradation.[4][8] By sequestering trace metals from manufacturing equipment or other ingredients, it can significantly extend product shelf life.[4] Furthermore, its ability to enhance solubility can improve the bioavailability of certain therapeutic agents.[3][4]

-

Analytical and Environmental Chemistry : In analytical techniques like chromatography, ADA·2Na can be used as a mobile phase additive to improve the separation and detection of metal ions.[3][4] In environmental science, it shows potential for the remediation of heavy metal contamination in water and soil by forming soluble complexes that can be more easily removed.[3][4]

Experimental Protocols and Workflows

To ensure trustworthiness and reproducibility, all protocols must be clearly defined.

Preparation of a 100 mM ADA Buffer Stock Solution (pH 6.8)

This protocol describes the preparation of a standard ADA buffer, a common starting point for many biological experiments.

-

Weighing : Weigh 2.341 g of N-(2-Acetamido)iminodiacetic acid disodium salt (MW = 234.1 g/mol ).

-

Dissolution : Dissolve the powder in ~80 mL of high-purity, deionized water in a 100 mL beaker with a magnetic stirrer. The disodium salt should dissolve readily.

-

pH Adjustment : Place a calibrated pH electrode in the solution. The initial pH will be alkaline. Carefully add 1 M HCl dropwise while stirring to lower the pH to the target of 6.8. Causality Note: The parent acid has a pKa of 6.6; setting the pH near this value provides the maximum buffering capacity for the system.

-

Final Volume : Once the target pH is reached and stable, transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinse to the flask. Add deionized water to the 100 mL mark.

-

Sterilization & Storage : For biological applications, sterile-filter the solution through a 0.22 µm filter into a sterile container. Store at 4°C.

Workflow for Metal Ion Sequestration in a Biological Sample

This workflow demonstrates the use of ADA·2Na to remove interfering metal ions prior to a downstream assay (e.g., an enzyme activity measurement).

Caption: Workflow for Metal Ion Sequestration.

Safety, Handling, and Storage

While possessing low overall toxicity, proper laboratory practice is essential when handling ADA·2Na.[3]

-

Hazard Identification : The parent compound, ADA, is classified as Acute Toxicity, Oral, Category 4 ("Harmful if swallowed").[7][9][10] Users should handle the disodium salt with similar care.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles with side shields, nitrile gloves, and a lab coat.[9][11]

-

Handling : Handle in a well-ventilated area or under a chemical fume hood to avoid inhaling the fine powder. Avoid dust formation.[7] Wash hands thoroughly after handling.

-

Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[3][11]

Conclusion

N-(2-Acetamido)iminodiacetic acid disodium salt is more than a simple reagent; it is a precisely engineered tool for controlling the chemical environment of complex systems. Its structure, featuring a tridentate arrangement of ligands, provides robust metal ion chelation, while its zwitterionic nature and ideal pKa make it an excellent non-interfering biological buffer. For researchers in biochemistry and professionals in drug development, a thorough understanding of the relationship between ADA·2Na's structure and its dual functionality is key to designing more stable, accurate, and effective experiments and formulations.

References

- 1. N-(2-Acetamido)iminodiacetic acid | 26239-55-4 [chemicalbook.com]

- 2. N-(2-Acetamido)Iminodiacetic Acid | C6H10N2O5 | CID 117765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Iminodiacetic acid - Wikipedia [en.wikipedia.org]

- 6. N-(2-ACETIMIDO)-2-IMINODIACETIC ACID, DISODIUM SALT | 41689-31-0 | INDOFINE Chemical Company [indofinechemical.com]

- 7. carlroth.com [carlroth.com]

- 8. sciencelab.co.ke [sciencelab.co.ke]

- 9. echemi.com [echemi.com]

- 10. N-(2-Acetamido)-iminodiacetic acid for synthesis 26239-55-4 [sigmaaldrich.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Section 1: Core Principles and Physicochemical Profile

An In-Depth Technical Guide to ADA Disodium Salt (CAS 41689-31-0) for Advanced Research Applications

N-(2-Acetamido)iminodiacetic acid, commonly known as ADA, is a zwitterionic buffer first described by Norman Good and his colleagues in the 1960s.[1] Developed to provide stable pH environments for biochemical studies, ADA is particularly valuable for its buffering capacity in the physiologically relevant pH range of 6.0 to 7.2.[1][2][3] The disodium salt form (CAS 41689-31-0) is the most frequently utilized variant in laboratory settings due to its significantly enhanced aqueous solubility over the free acid form.[4][5]

Beyond its primary function as a biological buffer, this compound is also an effective chelating agent, capable of forming stable complexes with divalent metal cations such as calcium (Ca²⁺), copper (Cu²⁺), and zinc (Zn²⁺).[6] This dual-functionality—pH stabilization and metal ion sequestration—makes it a versatile and indispensable tool for researchers, scientists, and drug development professionals. Its applications range from protein isolation and enzyme assays to cell culture and analytical chemistry.[6][7][8]

Physicochemical Data

The fundamental properties of this compound are summarized below. This data is critical for accurate preparation of solutions and for understanding its behavior in experimental systems.

| Property | Value | Source(s) |

| CAS Number | 41689-31-0 | [3][7][9][10][11][12] |

| Molecular Formula | C₆H₈N₂Na₂O₅ | [7][10][12] |

| Molecular Weight | 234.12 g/mol | [3][7][10] |

| Synonyms | N-(2-Acetamido)-2-iminodiacetic acid disodium salt, N-(Carbamoylmethyl)iminodiacetic acid disodium salt | [3][10][12] |

| Appearance | White crystalline powder | [12][13] |

| pKa (25 °C) | 6.6 (for the free acid) | [3][14] |

| Useful pH Range | 6.0 - 7.2 | [2][3] |

| Solubility in Water | Highly soluble; 0.5 g/mL | [3][13] |

| Storage | Room temperature (18 to 25°C), away from light | [10][11][12] |

Section 2: Core Mechanisms of Action

Understanding the chemical principles behind ADA's functionality is key to its effective application. Its utility is rooted in two distinct but complementary mechanisms: pH buffering and metal ion chelation.

The Principle of pH Buffering

As a "Good's buffer," ADA is designed to be chemically and enzymatically stable, exhibit minimal interference in biological processes, and have a pKa value near neutrality. Its buffering action stems from the protonation and deprotonation of its secondary amine group. Within its effective pH range (6.0-7.2), it can absorb or release protons (H⁺) to resist significant changes in pH, which is critical for maintaining the structural integrity and function of proteins, enzymes, and cells in vitro.

The Chemistry of Metal Ion Chelation

Similar to the well-known chelator EDTA, ADA possesses multiple carboxyl and amine groups that can donate electron pairs to form coordinate bonds with metal ions.[15] This action effectively sequesters metal ions, preventing them from participating in undesirable reactions such as catalyzing the degradation of active ingredients or inhibiting enzymatic activity.[15][16][17] This property is particularly valuable in experiments where the presence of stray metal ions could compromise the results.

Caption: Fig 1. Chelation of a divalent metal ion (M²⁺) by ADA.

Section 3: Key Applications in Research & Drug Development

The dual properties of this compound enable its use in a wide array of sophisticated applications, making it a staple reagent in both basic research and industrial R&D.

Biochemical and Enzymatic Assays

In enzyme kinetics and other biochemical assays, maintaining a stable pH is paramount for reliable and reproducible results. ADA is an excellent choice for assays involving enzymes that are active around neutral pH. Furthermore, its ability to chelate divalent cations can be leveraged as an experimental control. For instance, it can be used to create metal-free conditions to study the metal-dependency of a particular enzyme or protein function.[13]

Cell Culture Systems

This compound is used as a buffer component in various cell culture media.[8][18] It helps maintain physiological pH, which is crucial for cell viability, growth, and differentiation. Its chelating properties also contribute to a more defined culture environment by sequestering potentially cytotoxic heavy metal ions that may be present as contaminants in media components or water.

Protein Isolation and Characterization

During protein purification, ADA is often included in lysis and purification buffers.[7] It serves two primary purposes: stabilizing the pH to prevent protein denaturation and chelating metal ions that could otherwise promote proteolytic degradation or oxidation of sensitive amino acid residues. This ensures a higher yield of intact, functional protein.

Advanced Research in Cellular Signaling

An emerging application for this compound is in the study of cellular signaling pathways involving adenosine.[13] The enzyme adenosine deaminase (ADA) breaks down adenosine. By acting as a substrate for this enzyme, this compound can be used to manipulate cellular adenosine levels, allowing researchers to investigate the downstream effects on processes like cell growth, immune function, and differentiation.[13]

Section 4: Practical Laboratory Protocols & Procedures

Protocol: Preparation of a 0.5 M ADA Buffer Stock Solution (pH 7.0)

This protocol describes a self-validating method for preparing a standardized 0.5 M stock solution of ADA buffer, a common starting concentration for subsequent dilutions.

Materials & Equipment:

-

This compound (CAS 41689-31-0)

-

High-purity, nuclease-free water

-

1 M HCl and 1 M NaOH for pH adjustment

-

Calibrated pH meter

-

Stir plate and magnetic stir bar

-

Graduated cylinders and a volumetric flask

-

Sterile 0.22 µm filter unit

-

Sterile storage bottle

Step-by-Step Methodology:

-

Calculate Required Mass: To prepare 500 mL of a 0.5 M solution, calculate the mass of this compound needed:

-

Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (g) = 0.5 mol/L × 0.5 L × 234.12 g/mol = 58.53 g

-

-

Dissolution:

-

pH Adjustment (Self-Validation Step):

-

Once the powder is fully dissolved, immerse the calibrated pH meter electrode into the solution.

-

The initial pH of the disodium salt solution will be alkaline.

-

Carefully titrate the solution by adding 1 M HCl dropwise while continuously monitoring the pH. The goal is to reach a final pH of 7.0.

-

Causality Note: Precise pH adjustment is the most critical step. The buffering capacity of the solution is optimal only when the pH is set correctly relative to its pKa of 6.6.

-

-

Final Volume Adjustment:

-

Once the target pH of 7.0 is stable, carefully transfer the solution to a 500 mL volumetric flask.

-

Add high-purity water to bring the final volume precisely to the 500 mL mark.

-

Cap and invert the flask several times to ensure thorough mixing.

-

-

Sterilization and Storage:

-

For applications requiring sterility (e.g., cell culture), pass the buffer solution through a 0.22 µm sterile filter unit into a sterile storage bottle.

-

Label the bottle clearly with the contents ("0.5 M ADA Buffer, pH 7.0"), preparation date, and your initials.

-

Caption: Fig 2. Workflow for preparing a 0.5 M ADA buffer solution.

Safety, Handling, and Storage

While this compound is not classified as a hazardous substance, standard laboratory safety practices should always be followed.[19]

-

Personal Protective Equipment (PPE): Wear safety glasses and gloves when handling the powder to avoid irritation.[3]

-

Handling: Avoid creating dust. Use in a well-ventilated area. Wash hands thoroughly after handling.[20]

-

Storage: Store the solid compound in a tightly sealed container in a dry place at room temperature (18-25°C).[11][12] Aqueous solutions are stable at room temperature, but for long-term storage, refrigeration (2-8°C) can be considered to prevent microbial growth.

Section 5: Conclusion

This compound (CAS 41689-31-0) is a high-value reagent whose utility extends far beyond its original design as a simple biological buffer. Its dual-action capability to both stabilize pH and sequester metal ions provides researchers with a robust tool to enhance the reliability, reproducibility, and validity of a wide range of experimental systems. From foundational enzyme kinetics to advanced cell signaling studies, a thorough understanding of its physicochemical properties and mechanisms of action empowers scientists and drug developers to leverage its full potential in their research endeavors.

References

- 1. N-(2-Acetamido)iminodiacetic acid | 26239-55-4 [chemicalbook.com]

- 2. biofargo.com [biofargo.com]

- 3. ADA 41689-31-0 [sigmaaldrich.com]

- 4. Is EDTA and EDTA disodium salt the same - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Wholesale this compound CAS:41689-31-0 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 7. scbt.com [scbt.com]

- 8. This compound Buffer extrapure, 98% - 25g | Sura Cell [suracell.com]

- 9. calpaclab.com [calpaclab.com]

- 10. calpaclab.com [calpaclab.com]

- 11. biobasic.com [biobasic.com]

- 12. watson-int.com [watson-int.com]

- 13. Buy this compound | 41689-31-0 [smolecule.com]

- 14. N-(2-Acetamido)Iminodiacetic Acid | C6H10N2O5 | CID 117765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Disodium edetate? [synapse.patsnap.com]

- 16. sciencelab.co.ke [sciencelab.co.ke]

- 17. annexechem.com [annexechem.com]

- 18. ADA buffer, disodium salt | Electro-Molecular Discovery Bio [emdbio.com]

- 19. chemscience.com [chemscience.com]

- 20. bio-protech.com.tw [bio-protech.com.tw]

A Comprehensive Technical Guide to N-(2-Acetamido)iminodiacetic Acid Disodium Salt (ADA Disodium Salt): Physicochemical Properties, Characterization, and Applications

This guide provides an in-depth analysis of N-(2-Acetamido)iminodiacetic acid disodium salt (ADA disodium salt), a critical reagent in biochemical research and pharmaceutical development. Moving beyond a simple data sheet, this document elucidates the fundamental chemistry that dictates its function, offers validated protocols for its use, and explores its applications in complex biological systems.

Core Physicochemical Properties and Molecular Identity

The utility of any reagent begins with a precise understanding of its molecular identity and properties. This compound is a zwitterionic buffer, first described by Norman Good and colleagues, designed for minimal interaction with biological systems while providing stable pH control.[1][2]

Molecular Formula and Weight

The cornerstone of all stoichiometric calculations is an accurate molecular weight derived from the chemical formula. For this compound, the formula is C₆H₈N₂O₅Na₂ .[3][4][5][6][7][8][9] Based on the atomic masses of its constituent elements (Carbon, Hydrogen, Nitrogen, Oxygen, Sodium), the theoretical molecular weight is calculated. While slight variations exist between suppliers due to rounding of atomic masses, the accepted value is approximately 234.12 g/mol .[3][7][8][9][10] A more precise value is 234.118 g/mol .[4][6] For routine laboratory use, 234.12 g/mol provides the necessary accuracy for buffer and reagent preparation.

Data Summary: Key Identifiers

For clarity and rapid reference, the core quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 234.12 g/mol | [3][7][8][9][10] |

| Molecular Formula | C₆H₈N₂O₅Na₂ | [3][4][5] |

| CAS Number | 41689-31-0 | [3][4][5][10][11] |

| Appearance | White crystalline powder | [4][5][6] |

| pKa (Free Acid, 25°C) | 6.6 | [2][10] |

| Useful pH Range | 6.0 - 7.2 | [1][3][10] |

| Solubility in Water | 0.5 g/mL (clear, colorless solution) | [10] |

Molecular Structure

The functionality of this compound is a direct consequence of its molecular architecture. The structure features a tertiary amine nitrogen atom bonded to a carbamoylmethyl group and two carboxymethyl groups. This arrangement is critical for both its buffering capacity and its ability to chelate metal ions.

Caption: Molecular structure of this compound.

The Functional Basis of this compound in Scientific Applications

Understanding why this compound is chosen for specific applications requires insight into its chemical behavior in aqueous solutions. Its value stems from two primary functions: pH buffering and metal ion chelation.

Buffering Capacity in the Physiological Range

As one of the "Good's buffers," ADA was developed to meet several criteria for biological research, including high water solubility, a pKa between 6 and 8, and minimal biological activity.[1] The pKa of the free acid is 6.6, which places its optimal buffering range squarely within the physiological pH of many cellular systems and enzyme assays (pH 6.0-7.2).[1][3][10]

Causality: The tertiary amine in the ADA molecule is the functional group responsible for its buffering action. In solution, this amine can accept a proton (H⁺), forming a conjugate acid. The equilibrium between the protonated and deprotonated forms allows the solution to resist changes in pH upon the addition of an acid or base. This stability is paramount in enzyme kinetics studies, where enzyme activity is highly pH-dependent, and in cell culture, where maintaining a stable pH is essential for viability.

Mechanism of Metal Ion Chelation

Beyond pH control, this compound is an effective chelating agent.[5][11] The iminodiacetate portion of the molecule can form stable, coordinate bonds with divalent metal ions (e.g., Ca²⁺, Mg²⁺, Mn²⁺). This action sequesters the metal ions, preventing them from participating in undesirable reactions.

Causality: The nitrogen atom and the two carboxylate groups act as ligands, donating lone pairs of electrons to form a stable, ring-like structure (a chelate) with the metal ion. This is mechanistically similar to the action of more potent chelators like EDTA.[12][13] In drug development and protein purification, this is critical for several reasons:

-

Preventing Degradation: It removes trace metal ions that can catalyze the oxidation and degradation of sensitive proteins or active pharmaceutical ingredients (APIs).[5][14]

-

Controlling Enzyme Activity: It deactivates metal-dependent enzymes, such as metalloproteinases, which could otherwise degrade the target protein during isolation and purification.[12]

-

Enhancing Stability: In pharmaceutical formulations, it enhances the shelf-life and stability of the final product by sequestering ions that could compromise the API.[5]

Caption: Workflow of metal ion chelation by this compound.

Validated Methodologies for Laboratory Use

To ensure reproducibility and accuracy, standardized protocols are essential. The following methodologies provide self-validating steps for the preparation and quality assessment of this compound solutions.

Experimental Protocol: Preparation of a 0.5 M ADA Buffer Stock Solution (pH 6.8)

This protocol details the preparation of a standard stock solution, a common starting point for many experimental workflows.

Materials:

-

N-(2-Acetamido)iminodiacetic acid disodium salt (MW: 234.12 g/mol )[3][10]

-

High-purity, deionized water

-

1 M HCl and 1 M NaOH for pH adjustment

-

Calibrated pH meter

-

Stir plate and magnetic stir bar

-

Volumetric flask (e.g., 100 mL)

Procedure:

-

Calculate Required Mass: To prepare 100 mL of a 0.5 M solution, calculate the required mass:

-

Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass = 0.5 mol/L × 0.1 L × 234.12 g/mol = 11.706 g

-

-

Dissolution: Weigh out 11.706 g of this compound and add it to a beaker containing approximately 80 mL of deionized water. Add a magnetic stir bar and place the beaker on a stir plate.

-

pH Adjustment: The salt is highly soluble in water.[10][11] Place the calibrated pH meter into the solution. The initial pH will be alkaline. Slowly add 1 M HCl dropwise while monitoring the pH. The target is pH 6.8. Be cautious not to overshoot the target pH. If necessary, use 1 M NaOH to adjust back.

-

Final Volume Adjustment: Once the pH is stable at 6.8, carefully transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the flask to ensure a complete transfer.

-

Bringing to Volume: Add deionized water to the flask until the bottom of the meniscus aligns with the calibration mark.

-

Sterilization and Storage: Cap the flask and invert it several times to ensure homogeneity. For long-term storage and to prevent microbial growth, the solution can be sterilized by passing it through a 0.22 µm filter. Store at room temperature.

Caption: Experimental workflow for preparing an ADA buffer solution.

Quality Assessment: Purity Verification by Titration

The purity of this compound, often specified as ≥98%, can be verified using acid-base titration.[5][10] This protocol provides a trustworthy method to confirm the concentration of the active buffering component.

Principle: The basic iminodiacetate groups of the this compound are titrated with a standardized strong acid (e.g., HCl). The endpoint, detected by a pH meter, corresponds to the neutralization of these groups, allowing for the calculation of purity.

Procedure:

-

Accurately weigh approximately 0.5 g of this compound and dissolve it in 50 mL of deionized water.

-

Calibrate a pH meter and place the electrode in the solution.

-

Fill a burette with a standardized 0.1 M HCl solution.

-

Record the initial pH of the ADA solution.

-

Slowly add the HCl from the burette in small increments (e.g., 0.5 mL), recording the pH after each addition.

-

As the pH begins to change more rapidly, reduce the increment size to 0.1 mL or less to accurately identify the equivalence point (the point of steepest inflection in the pH curve).

-

Plot pH versus the volume of HCl added. The equivalence point is the midpoint of the steepest part of the curve.

-

Calculate the purity using the volume of HCl at the equivalence point, its molarity, the mass of the ADA sample, and its molecular weight.

References

- 1. N-(2-Acetamido)iminodiacetic acid CAS#: 26239-55-4 [m.chemicalbook.com]

- 2. N-(2-Acetamido)Iminodiacetic Acid | C6H10N2O5 | CID 117765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. watson-int.com [watson-int.com]

- 5. chemimpex.com [chemimpex.com]

- 6. caming.com [caming.com]

- 7. scbt.com [scbt.com]

- 8. scbt.com [scbt.com]

- 9. scbt.com [scbt.com]

- 10. 乙酰氨基亚胺乙酸 二钠盐 | Sigma-Aldrich [sigmaaldrich.com]

- 11. Buy this compound | 41689-31-0 [smolecule.com]

- 12. nbinno.com [nbinno.com]

- 13. Is EDTA and EDTA disodium salt the same - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 14. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Core Mechanism of Action of ADA Disodium Salt (Adenosine-5'-triphosphate Disodium Salt)

Part 1: Introduction to Extracellular ATP and Purinergic Signaling

Adenosine-5'-triphosphate (ATP) is universally recognized as the primary intracellular energy currency, driving a vast array of metabolic processes. However, a paradigm shift in our understanding of ATP has revealed its crucial role as an extracellular signaling molecule.[1] The release of ATP from cells, either through regulated mechanisms or as a consequence of cellular stress or damage, initiates a complex signaling cascade known as purinergic signaling.[2][3] This system is fundamental to a multitude of physiological and pathological processes, including neurotransmission, inflammation, and immune responses.[4][5]

Extracellular ATP exerts its effects through a family of purinergic receptors, broadly classified into P1 receptors, which respond to adenosine, and P2 receptors, which are activated by ATP and other nucleotides.[6][7] The P2 receptors are further subdivided into two main families: the P2X receptors, which are ligand-gated ion channels, and the P2Y receptors, which are G-protein coupled receptors (GPCRs). This guide will focus on the mechanism of action of ADA disodium salt, a stable form of ATP, primarily through its interaction with the P2Y receptor family.

Part 2: Physicochemical Properties and Handling of this compound

Adenosine-5'-triphosphate disodium salt is a widely used, stable form of ATP in research settings.[] Its solubility in aqueous solutions makes it amenable to a variety of experimental applications.[9] Proper handling and storage are critical to maintain its integrity and ensure experimental reproducibility.

Table 1: Physicochemical Properties of Adenosine-5'-triphosphate Disodium Salt Trihydrate

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄N₅Na₂O₁₃P₃ · 3H₂O | [10][11] |

| Molecular Weight | 605.19 g/mol | [10][12] |

| Appearance | White to off-white crystalline powder | [] |

| Melting Point | 188-190 °C (decomposes) | [] |

| Purity (by HPLC) | ≥99% | [13] |

| Solubility in Water | 50 mg/mL | [9] |

| pH (50 mg/mL in water) | ~3.5 | [9] |

| Long-term Storage | -20°C with desiccation | [9][12] |

| Aqueous Solution Stability | Stable for months at -15°C. Aliquoting is recommended to avoid freeze-thaw cycles. | [12] |

Preparation of Aqueous Solutions:

For most biological assays, a stock solution of ATP disodium salt is prepared in sterile, distilled water or a suitable buffer.[14] Due to the acidic nature of the solution, it is often necessary to adjust the pH to the desired physiological range (typically 7.2-7.4) using NaOH.[9] It is recommended to prepare fresh solutions for each experiment or to use aliquots stored at -20°C to minimize degradation.[15]

Part 3: The Core Mechanism: this compound as a P2Y Receptor Agonist

The primary mechanism of action of extracellular ATP is through its binding to and activation of P2Y receptors. There are eight known mammalian P2Y receptor subtypes: P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄.[4][16] These receptors exhibit differential sensitivity to ATP and other nucleotides, leading to a diverse range of cellular responses.

ATP is a potent agonist at several P2Y receptor subtypes, particularly P2Y₂ and P2Y₁₁.[2] Its activity at other subtypes can vary, and in some instances, it may act as a partial agonist or even an antagonist.[17] The potency of ATP at these receptors is typically quantified by its half-maximal effective concentration (EC₅₀), while its binding affinity is determined by the inhibition constant (Kᵢ).

Table 2: Potency (EC₅₀) of ATP at Human P2Y Receptor Subtypes

| P2Y Receptor Subtype | Agonist | Reported pEC₅₀ | Reported EC₅₀ (µM) | Reference(s) |

| P2Y₁ | ATP | 6.6 | ~0.25 | [2] |

| P2Y₂ | ATP | 6.2-7.3 | ~0.05 - 0.63 | [18][19] |

| P2Y₄ | ATP | - | (Antagonist) | [17] |

| P2Y₁₁ | ATP | 4.8-5.2 | ~6.3 - 15.8 | [3][19] |

| P2Y₁₂ | ATP | (Partial Agonist/Antagonist) | - | [17] |

| P2Y₁₃ | ATP | (Full Agonist) | ~0.45 | [20] |

Note: EC₅₀ values can vary depending on the cell type, expression system, and assay conditions used.

Part 4: Downstream Signaling Cascades Activated by this compound

Upon activation by ATP, P2Y receptors undergo a conformational change that allows them to couple to and activate intracellular heterotrimeric G-proteins. The specific G-protein activated depends on the P2Y receptor subtype, leading to the initiation of distinct downstream signaling cascades.[21]

Primary Signaling Pathway: Gαq/11 Coupling and Calcium Mobilization

The P2Y₁, P2Y₂, P2Y₄, and P2Y₆ receptors primarily couple to G-proteins of the Gαq/11 family.[22] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[5][23] This rapid increase in intracellular calcium is a hallmark of P2Y receptor activation and mediates a wide range of cellular responses, including muscle contraction, neurotransmitter release, and gene expression.[6] DAG, in concert with the elevated Ca²⁺ levels, activates protein kinase C (PKC), which phosphorylates a variety of downstream target proteins.[5]

Other G-protein Coupling and Signaling Pathways

Beyond the canonical Gq/PLC pathway, P2Y receptors can also couple to other G-protein subtypes, leading to a diversification of signaling outputs:

-

Gαi/o Coupling: The P2Y₁₂, P2Y₁₃, and P2Y₁₄ receptors are primarily coupled to Gαi/o proteins.[21][24] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[25] This is a key mechanism in the regulation of platelet aggregation by the P2Y₁₂ receptor.[26] The βγ subunits released from Gi/o can also directly modulate the activity of ion channels and other effector proteins, including phosphoinositide 3-kinase (PI3K).[4]

-

Gαs Coupling: The P2Y₁₁ receptor is unique in its ability to dually couple to both Gαq/11 and Gαs proteins.[21] Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).[22]

Furthermore, P2Y receptor signaling can integrate with other pathways, such as the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK1/2) and the Hippo signaling pathway, to regulate complex cellular processes like proliferation and migration.[27][28]

Part 5: Experimental Protocols for Studying the Mechanism of Action

A variety of in vitro assays are employed to characterize the interaction of this compound with P2Y receptors and to elucidate the resulting downstream signaling events.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity (Kᵢ) of a ligand for its receptor.[29] These assays typically involve incubating a radiolabeled ligand with a source of the receptor (e.g., cell membranes) and then measuring the amount of bound radioactivity.

Step-by-Step Protocol: Competitive Radioligand Binding Assay for P2Y₁ Receptor

-

Membrane Preparation: Homogenize cells or tissues expressing the P2Y₁ receptor in an ice-cold lysis buffer containing protease inhibitors. Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in a binding buffer to a specific protein concentration.[30]

-

Assay Setup: In a 96-well plate, add the following in order: binding buffer, a fixed concentration of a radiolabeled P2Y₁ antagonist (e.g., [³H]MRS2500), and varying concentrations of the unlabeled competitor (e.g., this compound).[29][30]

-

Initiation of Binding: Add the membrane preparation to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[31]

-

Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.[32]

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, from which the Kᵢ value can be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assays

Calcium mobilization assays are functional assays that measure the increase in intracellular calcium concentration upon receptor activation. These assays are widely used to determine the potency (EC₅₀) of agonists.[33]

Step-by-Step Protocol: Cell-Based Calcium Mobilization Assay

-

Cell Culture: Plate cells expressing the P2Y receptor of interest in a 96- or 384-well black-walled, clear-bottom plate and culture until they reach a confluent monolayer.

-

Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an anion transport inhibitor (e.g., probenecid) to prevent dye leakage.[34][35]

-

Incubation: Remove the culture medium from the cells and add the dye loading solution. Incubate the plate at 37°C for 45-60 minutes in the dark to allow the dye to enter the cells and be cleaved to its active form.[35]

-

Washing: Gently wash the cells with an assay buffer to remove excess dye.

-

Agonist Addition and Signal Detection: Place the plate in a fluorescent plate reader equipped with an automated injection system. The instrument will add varying concentrations of the agonist (this compound) to the wells while simultaneously measuring the fluorescence intensity over time.[36]

-

Data Analysis: The change in fluorescence intensity upon agonist addition is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[33]

Part 6: Therapeutic Relevance and Drug Development Implications

The ubiquitous nature of P2Y receptors and their involvement in a wide array of physiological and pathological processes make them attractive targets for drug development.[3][37]

-

Thrombosis: The P2Y₁₂ receptor is a well-established target for antiplatelet therapy. Antagonists of this receptor, such as clopidogrel (Plavix), are widely used to prevent blood clots in patients with cardiovascular disease.[38][39]

-

Inflammation and Pain: P2Y receptors are implicated in the inflammatory response and the transmission of pain signals. Antagonists of certain P2Y subtypes are being investigated as potential treatments for chronic inflammatory diseases and neuropathic pain.[37]

-

Cystic Fibrosis and Dry Eye Disease: Agonists of the P2Y₂ receptor, such as diquafosol, have been developed to stimulate chloride and fluid secretion in the airways and on the ocular surface, respectively.[38][40] Diquafosol is approved for the treatment of dry eye disease in some countries.[3]

-

Cancer: Emerging evidence suggests that P2Y receptors play a role in tumor growth, metastasis, and the tumor microenvironment, making them potential targets for novel cancer therapies.[19]

The development of subtype-selective P2Y receptor agonists and antagonists remains an active area of research. A thorough understanding of the mechanism of action of endogenous ligands like ATP is crucial for the rational design and development of new therapeutics with improved efficacy and safety profiles.

Part 7: References

-

Abbracchio, M. P., Burnstock, G., Boeynaems, J. M., Barnard, E. A., Boyer, J. L., Kennedy, C., ... & Jacobson, K. A. (2006). International Union of Pharmacology LVIII: update on the P2Y G protein-coupled nucleotide receptors: from molecular mechanisms and pathophysiology to therapy. Pharmacological reviews, 58(3), 281-341. --INVALID-LINK--

-

von Kügelgen, I., & Hoffmann, K. (2016). Pharmacology and structure of P2Y receptors. Neuropharmacology, 104, 11-24. --INVALID-LINK--

-

Hwang, J., Sereda, M., & Jacobson, K. A. (2011). P2Y nucleotide receptors: promise of therapeutic applications. Current opinion in pharmacology, 11(2), 93-100. --INVALID-LINK--

-

Jacobson, K. A., Deflorian, F., Mishra, S., & Costanzi, S. (2011). Pharmacological characterization of P2Y receptor subtypes. Methods in molecular biology (Clifton, N.J.), 708, 17-41. --INVALID-LINK--

-

BenchChem. (2025). Application Notes and Protocols for Calcium Mobilization Assay with FPR-A14. --INVALID-LINK--

-

PubChem. (n.d.). Adenosine-5'-triphosphate disodium salt trihydrate. National Center for Biotechnology Information. --INVALID-LINK--

-

Wikipedia. (2024). P2Y receptor. --INVALID-LINK--

-

Lazarowski, E. R., Shea, D. A., Boucher, R. C., & Harden, T. K. (2003). P2Y2 receptor signaling in health and disease. Molecular pharmacology, 64(5), 1043-1050. --INVALID-LINK--

-

Pao, L. H., & Jacobson, K. A. (2022). Drug-like Antagonists of P2Y Receptor Subtypes: An Update. Journal of medicinal chemistry, 65(10), 7001-7036. --INVALID-LINK--

-

Soulet, C., Sauzeau, V., Plantavid, M., Herbert, J. M., Pacaud, P., Payrastre, B., & Savi, P. (2004). Gi-dependent and-independent mechanisms downstream of the P2Y12 ADP-receptor. Journal of Thrombosis and Haemostasis, 2(6), 969-978. --INVALID-LINK--

-

Chen, D., Wang, N., He, Y., & Zhang, Y. (2017). P2Y2 Nucleotide Receptor Prompts Human Cardiac Progenitor Cell Activation by Modulating Hippo Signaling. Circulation research, 121(11), 1292-1306. --INVALID-LINK--

-

Santa Cruz Biotechnology. (n.d.). P2Y2 Inhibitors. --INVALID-LINK--

-

Gachet, C., Hechler, B., & Léon, C. (2023). Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment. Journal of thrombosis and haemostasis, 21(2), 350-362. --INVALID-LINK--

-

BOC Sciences. (n.d.). CAS 987-65-5 Adenosine 5'-triphosphate disodium salt. --INVALID-LINK--

-

Tocris Bioscience. (n.d.). ATP disodium salt. --INVALID-LINK--

-

ChemicalBook. (n.d.). Adenosine5'-(tetrahydrogen triphosphate), disodiuM salt, trihydrate (9CI). --INVALID-LINK--

-

ResearchGate. (2025). P2Y2 Receptor Signaling in Health and Disease. --INVALID-LINK--

-

de Oliveira, C. J., & de Almeida, J. F. (2020). Potential Therapeutic Applications of P2 Receptor Antagonists: From Bench to Clinical Trials. Current medicinal chemistry, 27(42), 7249-7266. --INVALID-LINK--

-

ResearchGate. (n.d.). P2Y2R Signaling. --INVALID-LINK--

-

Guidetti, G. F., Canobbio, I., & Torti, M. (2012). The Gi-coupled P2Y12 receptor regulates diacylglycerol-mediated signaling in human platelets. The Journal of biological chemistry, 287(36), 30455-30464. --INVALID-LINK--

-

MedChemExpress. (n.d.). ATP disodium salt. --INVALID-LINK--

-

Amadio, S., & Volonté, C. (2022). The Signaling Pathway of the ADP Receptor P2Y 12 in the Immune System: Recent Discoveries and New Challenges. International journal of molecular sciences, 23(19), 11864. --INVALID-LINK--

-

Cytiva. (2023). Adenosine 5'-Triphosphate, Disodium, Crystalline (ATP), 10 g. --INVALID-LINK--

-

Rodrigues, R. J., Almeida, T., & Cunha, R. A. (2022). P2Y1 Receptor as a Catalyst of Brain Neurodegeneration. Cells, 11(21), 3497. --INVALID-LINK--

-

BenchChem. (2025). An In-depth Technical Guide to the Trihydrate Form of ATP Disodium Salt. --INVALID-LINK--

-

ResearchGate. (2025). Coupling of P2Y receptors to G proteins and other signaling pathways. --INVALID-LINK--

-

Jo, H., & Jung, S. T. (2016). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of visualized experiments : JoVE, (110), 53771. --INVALID-LINK--

-

Abcam. (n.d.). Adenosine 5'-triphosphate (ATP) disodium salt trihydrate, nucleotide coenzyme. --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). Adenosine 5'-triphosphate disodium salt (A7699) - Product Information Sheet. --INVALID-LINK--

-

Kellerman, D. J. (2002). P2Y(2) receptor agonists: a new class of medication targeted at improved mucociliary clearance. Chest, 121(5 Suppl), 201S-205S. --INVALID-LINK--

-

ResearchGate. (n.d.). Signaling pathways of P2X and P2Y receptors. --INVALID-LINK--

-

NovoPro Bioscience Inc. (n.d.). ATP, 100mM Preparation and Recipe. --INVALID-LINK--

-

Sereda, M., & Jacobson, K. A. (2019). P2Y Purinergic Receptors, Endothelial Dysfunction, and Cardiovascular Diseases. International journal of molecular sciences, 20(14), 3533. --INVALID-LINK--

-

Jacobson, K. A., Pao, L. H., & Tosh, D. K. (2015). Development of selective agonists and antagonists of P2Y receptors. Purinergic signalling, 11(4), 447-471. --INVALID-LINK--

-

ResearchGate. (n.d.). Response of endogenous P2Y receptor to ATP. --INVALID-LINK--

-

Thermo Fisher Scientific. (2013). Fluo-4 Calcium Imaging Kit. --INVALID-LINK--

-

Jacobson, K. A., Ivanov, A. A., de Castro, S., Harden, T. K., & Ko, H. (2009). Nucleotides acting at P2Y receptors: connecting structure and function. Biochemical pharmacology, 78(11), 1325-1335. --INVALID-LINK--

-

Hello Bio. (2025). Protocol Booklet. --INVALID-LINK--

-

Chadha, R., & He, Y. (2021). P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications. Cancers, 13(16), 4165. --INVALID-LINK--

-

BenchChem. (2025). N6-methyladenosine Derivative MRS2179: A Technical Guide to its Competitive Antagonism of the P2Y1 Receptor. --INVALID-LINK--

-

Boyer, J. L., Adams, M., Ravi, R. G., & Jacobson, K. A. (2005). (N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors. Molecular pharmacology, 68(5), 1301-1309. --INVALID-LINK--

-

ResearchGate. (n.d.). [ATP] sensitivity of P2X and P2Y receptor families. --INVALID-LINK--

-

YouTube. (2015). Measuring Intracellular Calcium with Fluo-4 Part 1. --INVALID-LINK--

-

Marucci, G., Dal Ben, D., Shankara, G. S., & Lambertucci, C. (2020). Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis. Frontiers in pharmacology, 11, 579. --INVALID-LINK--

-

von Kügelgen, I. (2019). Pharmacological characterisation of P2Y receptor subtypes – an update. Naunyn-Schmiedeberg's archives of pharmacology, 392(10), 1141-1153. --INVALID-LINK--

-

Costanzi, S., Mamedova, L., Gao, Z. G., & Jacobson, K. A. (2004). Two disparate ligand binding sites in the human P2Y1 receptor. The Journal of biological chemistry, 279(27), 28577-28585. --INVALID-LINK--

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. --INVALID-LINK--

References

- 1. researchgate.net [researchgate.net]

- 2. resources.tocris.com [resources.tocris.com]

- 3. P2Y nucleotide receptors: Promise of therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. pnas.org [pnas.org]

- 7. youtube.com [youtube.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Adenosine-5'-triphosphate disodium salt trihydrate | C10H20N5Na2O16P3 | CID 56777315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Adenosine 5'-triphosphate (ATP) disodium salt trihydrate, nucleotide coenzyme (CAS 987-65-5) | Abcam [abcam.com]

- 12. benchchem.com [benchchem.com]

- 13. ATP disodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]

- 14. ATP, 100mM [novoprolabs.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nucleotides Acting at P2Y Receptors: Connecting Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. P2Y2 Receptor Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. The Gi-coupled P2Y12 Receptor Regulates Diacylglycerol-mediated Signaling in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ahajournals.org [ahajournals.org]

- 28. researchgate.net [researchgate.net]

- 29. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

- 31. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 32. giffordbioscience.com [giffordbioscience.com]

- 33. researchgate.net [researchgate.net]

- 34. benchchem.com [benchchem.com]

- 35. hellobio.com [hellobio.com]

- 36. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 38. P2Y receptor - Wikipedia [en.wikipedia.org]

- 39. Potential Therapeutic Applications of P2 Receptor Antagonists: From Bench to Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. P2Y(2) receptor agonists: a new class of medication targeted at improved mucociliary clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Aqueous Solubility of ADA Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Scientific Research and Development

The solubility of a compound is a fundamental physicochemical property that dictates its utility and applicability across a vast spectrum of scientific disciplines. For researchers in biochemistry, molecular biology, and cell culture, the ability to prepare aqueous solutions of buffers and chelating agents with precision is paramount for maintaining experimental conditions and obtaining reliable data. In the realm of pharmaceutical sciences, the aqueous solubility of an active pharmaceutical ingredient (API) and its associated excipients is a critical determinant of a drug's bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the aqueous solubility of N-(2-Acetamido)iminodiacetic acid disodium salt (ADA disodium salt), a compound of significant interest in both research and pharmaceutical development.

Introduction to N-(2-Acetamido)iminodiacetic Acid Disodium Salt (this compound)

N-(2-Acetamido)iminodiacetic acid, commonly known as ADA, is a zwitterionic organic compound that belongs to the group of "Good's" buffers, first described by Norman Good and his colleagues.[1] These buffers are characterized by their pKa values near physiological pH, high water solubility, and minimal interaction with biological systems. ADA has a pKa of 6.6 at 20°C, making it an effective buffering agent in the pH range of 6.0 to 7.2.[2]

The disodium salt of ADA is a highly soluble form of the compound, making it particularly suitable for the preparation of aqueous buffer solutions and for use in various formulations.[3] Its chemical structure, featuring two carboxylate groups and a nitrogen atom, also endows it with chelating properties, allowing it to form stable complexes with various metal ions.[3][4] This dual functionality as both a buffer and a chelating agent makes this compound a versatile tool in a wide range of scientific applications.

Chemical and Physical Properties of this compound:

| Property | Value | Reference |

| Chemical Name | N-(2-Acetamido)iminodiacetic acid disodium salt | [3] |

| Synonyms | This compound, N-(Carbamoylmethyl)iminodiacetic acid disodium salt | [3] |

| CAS Number | 41689-31-0 | [5] |

| Molecular Formula | C₆H₈N₂O₅Na₂ | [3] |

| Molecular Weight | 234.12 g/mol | [3] |